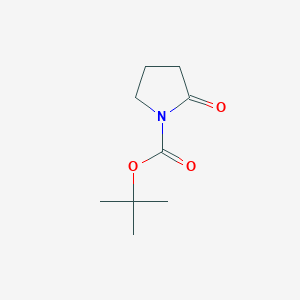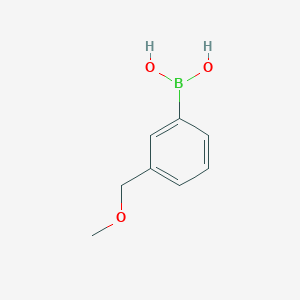
3,4-Bis(benzyloxy)benzoic acid
Overview
Description
3,4-Bis(benzyloxy)benzoic acid: is an organic compound with the molecular formula C21H18O4. It is a derivative of benzoic acid, where two benzyloxy groups are attached to the 3rd and 4th positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various organic molecules.
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets .
Biochemical Pathways
Benzylic compounds are known to influence a variety of biochemical pathways due to their ability to undergo oxidation and reduction .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . It’s also known to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Result of Action
The compound’s ability to undergo various reactions can lead to changes in its structure, which can influence its interaction with its targets and potentially lead to various biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4-Bis(benzyloxy)benzoic acid. For instance, the compound should be stored in a sealed, dry, room temperature environment to maintain its stability . Additionally, exposure to dust or aerosols of the compound should be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Bis(benzyloxy)benzoic acid can be synthesized through several methods. One common method involves the reaction of 3,4-dihydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
- Dissolve 3,4-dihydroxybenzoic acid in DMF.
- Add benzyl bromide and potassium carbonate to the solution.
- Heat the mixture to around 80-100°C and stir for several hours.
- After completion, cool the reaction mixture and pour it into water.
- Extract the product with an organic solvent such as ethyl acetate.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(benzyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
- Oxidation of benzyloxy groups can yield benzaldehyde or benzoic acid derivatives.
- Reduction of the carboxylic acid group can produce benzyl alcohol or benzaldehyde.
- Substitution reactions can introduce various functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry: 3,4-Bis(benzyloxy)benzoic acid is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: While not directly used as a drug, this compound is involved in the synthesis of medicinal compounds. It is a precursor for the development of drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its derivatives are employed in the manufacture of specialty chemicals and materials.
Comparison with Similar Compounds
3,4-Dihydroxybenzoic acid: Lacks the benzyloxy groups and has different reactivity and applications.
3,4-Dibenzyloxybenzaldehyde: Contains aldehyde groups instead of the carboxylic acid group.
3,4-Dibenzyloxybenzyl alcohol: Contains alcohol groups instead of the carboxylic acid group.
Uniqueness: 3,4-Bis(benzyloxy)benzoic acid is unique due to the presence of both benzyloxy groups and a carboxylic acid group. This combination allows for diverse chemical modifications and applications. The benzyloxy groups provide hydrophobic character, while the carboxylic acid group offers reactivity towards various chemical transformations.
Properties
IUPAC Name |
3,4-bis(phenylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOKJLCIKSFPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445890 | |
| Record name | 3,4-Bis(benzyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1570-05-4 | |
| Record name | 3,4-Bis(benzyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)





![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)






